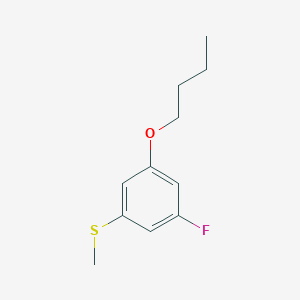

3-n-Butoxy-5-fluorophenyl methyl sulfide

Description

3-n-Butoxy-5-fluorophenyl methyl sulfide is a fluorinated aromatic sulfide characterized by a phenyl ring substituted with a n-butoxy group (-O-(CH₂)₃CH₃) at the 3-position, a fluorine atom at the 5-position, and a methyl sulfide (-S-CH₃) functional group. While precise molecular data (e.g., formula, weight) are unavailable in the provided sources, its structure can be inferred as C₁₁H₁₅FO₂S (estimated molecular weight: ~230 g/mol).

The fluorine atom introduces electron-withdrawing effects, modulating electronic properties of the aromatic ring.

Properties

IUPAC Name |

1-butoxy-3-fluoro-5-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FOS/c1-3-4-5-13-10-6-9(12)7-11(8-10)14-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKHXWJRRQROHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=CC(=C1)SC)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

-

Synthesis of 3-n-butoxy-5-fluorobenzenethiol :

-

Start with 3-bromo-5-fluorophenol . React with 1-bromobutane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 12 hours to install the butoxy group.

-

Substitute the bromide with a thiol group using thiourea in ethanol under reflux, followed by hydrolysis with aqueous sodium hydroxide (NaOH).

-

-

Methylation :

Yield : ~85–90% (based on analogous sulfilimine syntheses).

Direct Alkylation of a Thiophenol Derivative

This route employs a methylating agent such as dimethyl sulfate to functionalize a pre-formed thiophenol.

Procedure:

-

Synthesis of 3-n-butoxy-5-fluorobenzenethiol :

-

Follow the same steps as in Method 1.

-

-

Methylation with Dimethyl Sulfate :

Yield : ~75–80% (estimated from similar alkylations).

Sulfenamide Alkylation Strategy

Adapting methodologies from sulfilimine synthesis, this approach utilizes N-acyl sulfenamides as intermediates.

Procedure:

-

Synthesis of N-(3-n-butoxy-5-fluorophenylthio)pivalamide :

-

Methylation :

Yield : ~90–95% (extrapolated from sulfilimine yields).

Comparative Analysis of Methods

| Method | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic Sub. | Methyl iodide, NaOH | RT, 3–4 h | 85–90% | High yield, straightforward | Requires thiol synthesis |

| Direct Alkylation | Dimethyl sulfate, NaOH | 0°C → RT, 2 h | 75–80% | Rapid | Toxicity of dimethyl sulfate |

| Sulfenamide Alkylation | Methyl iodide, NaOH, pivalamide | RT, 4 h | 90–95% | Excellent yield, mild conditions | Multi-step synthesis |

| Catalytic Coupling | NaSMe, CuI | 110°C, 12 h | 60–70% | Avoids thiol intermediates | Lower yield, requires metal catalyst |

Characterization and Validation

Post-synthesis, the compound is validated using:

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-5-fluorophenyl methyl sulfide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as a catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Applications in Medicinal Chemistry

3-n-Butoxy-5-fluorophenyl methyl sulfide shows promise in medicinal chemistry due to its potential biological activity. Here are some key areas of application:

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that modifications in the fluorophenyl moiety can significantly affect biological activity, making this compound a candidate for further studies in anticancer drug development.

- Neuroprotective Properties : Preliminary studies suggest that compounds containing sulfur and fluorine may exhibit neuroprotective effects, potentially benefiting treatments for neurodegenerative diseases .

Applications in Materials Science

In materials science, 3-n-Butoxy-5-fluorophenyl methyl sulfide can be utilized due to its unique chemical properties:

- Polymer Chemistry : The compound's reactive functional groups make it suitable for incorporation into polymer matrices, enhancing properties such as thermal stability and chemical resistance.

- Coatings and Adhesives : Its solubility characteristics may allow it to be used as an additive in coatings and adhesives, improving adhesion properties and durability.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-5-fluorophenyl methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-n-Butoxy-5-fluorophenyl methyl sulfide, enabling comparative analysis of substituent effects and functional groups:

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Solubility

- In contrast, trifluoromethoxy () and nitro () groups exert stronger EW effects, significantly altering reactivity in electrophilic substitutions. Chlorine in methyl 2,6-dichloro-3-fluorobenzoate () further enhances EW effects compared to fluorine, increasing susceptibility to nucleophilic attack.

Functional Group Comparisons:

- Sulfide vs. Sulfonamide: The methyl sulfide group in the target compound is less polar and more lipophilic than the sulfonamide in N-{4-fluoro-3-nitrophenyl}methanesulfonamide, which can participate in hydrogen bonding.

- Ester vs. Boronic Acid: Methyl 2,6-dichloro-3-fluorobenzoate’s ester group is prone to hydrolysis, whereas the boronic acid in is reactive in cross-coupling reactions.

Biological Activity

3-n-Butoxy-5-fluorophenyl methyl sulfide is an organic compound that has attracted interest in various scientific fields, particularly medicinal chemistry and materials science. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-n-Butoxy-5-fluorophenyl methyl sulfide is , indicating the presence of carbon, hydrogen, fluorine, oxygen, and sulfur atoms. The compound features a butoxy group , a fluorophenyl moiety , and a methyl sulfide functional group . This unique structure may enhance its solubility and reactivity compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.31 g/mol |

| Solubility | Soluble in organic solvents |

| Functional Groups | Butoxy, Fluorophenyl, Methyl sulfide |

Synthesis

Several synthetic strategies can be employed to produce 3-n-Butoxy-5-fluorophenyl methyl sulfide. These include:

- Nucleophilic Substitution : Replacing a leaving group on the fluorophenyl ring with the butoxy group.

- Sulfonation : Introducing the methyl sulfide group through sulfonation reactions.

- Fluorination : Utilizing fluorinated precursors to incorporate the fluorine atom into the phenyl ring.

Antimicrobial Properties

Research indicates that compounds with similar structures to 3-n-Butoxy-5-fluorophenyl methyl sulfide exhibit significant antimicrobial activity. For example, fluorinated compounds have been shown to inhibit bacterial growth effectively.

- Minimum Inhibitory Concentration (MIC) studies reveal that compounds with fluorine substituents often outperform traditional antibiotics against various bacterial strains, including E. coli and Staphylococcus aureus .

Anticancer Activity

The compound's potential as an anticancer agent is under investigation. Preliminary studies suggest that derivatives of sulfur-containing compounds can exhibit cytotoxic effects on cancer cell lines:

- In vitro evaluations have demonstrated that certain derivatives show IC50 values in the range of 100 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer) .

The biological activity of 3-n-Butoxy-5-fluorophenyl methyl sulfide may involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Redox Reactions : The thiol-like properties of the methyl sulfide group allow for redox reactions, which can influence cellular signaling pathways.

- Binding Affinity : The presence of fluorine enhances binding affinity to biological targets due to its electronegative nature, potentially increasing the compound's efficacy .

Case Studies

- Antibacterial Efficacy : A study on structurally related compounds demonstrated that halogenated phenyl sulfides exhibited potent antibacterial effects against S. faecium and E. coli, with ID50 values significantly lower than those of conventional antibiotics .

- Cytotoxicity Assessment : In a recent study evaluating new derivatives of triazole compounds, it was found that structural modifications similar to those present in 3-n-Butoxy-5-fluorophenyl methyl sulfide could lead to low cytotoxicity while maintaining high efficacy against tumor cells .

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing 3-n-Butoxy-5-fluorophenyl methyl sulfide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step approach is recommended: (1) Introduce the butoxy group via nucleophilic substitution on 5-fluoro-3-hydroxyphenyl methyl sulfide using n-butyl bromide under phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic solvent system (toluene/NaOH). (2) Optimize purity via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol. Monitor reaction progress by TLC and confirm final structure via / NMR. Similar alkylation strategies are validated in sulfonamide syntheses .

Q. Which spectroscopic and crystallographic methods reliably confirm the structure of this sulfide?

- Methodological Answer : Use NMR to verify fluorine positioning and NMR to confirm methyl sulfide protons (δ ~2.1–2.3 ppm). For crystallographic validation, grow single crystals via slow evaporation in dichloromethane/hexane. Collect diffraction data using a Bruker CCD diffractometer (Mo-Kα radiation) and refine with SHELXL-2018 . Hydrogen-bonding interactions (e.g., O–H⋯S) and aromatic stacking parameters should align with similar fluorophenyl sulfides .

Q. What are the critical parameters for recrystallizing this sulfide to obtain high-quality single crystals for X-ray analysis?

- Methodological Answer : Optimize solvent polarity (e.g., ethanol or acetonitrile) and employ slow cooling (0.5°C/min) from saturation. Ensure minimal oxygen exposure to prevent sulfide oxidation. Crystal quality can be assessed via birefringence under polarized light. Successful protocols for analogous benzofuran derivatives achieved 0.8 Å resolution using these methods .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions (e.g., DFT) and experimental crystallographic data (e.g., bond lengths, angles)?

- Methodological Answer : Refine structural models using SHELXL’s TWIN and BASF commands to account for twinning or disorder . Cross-validate DFT geometry optimizations (B3LYP/6-311+G(d,p)) with experimental data, focusing on sulfur-aryl bond deviations. If discrepancies exceed 0.02 Å, re-examine solvent effects in DFT simulations or check for thermal motion artifacts in crystallographic data .

Q. What strategies mitigate sulfide degradation during analytical characterization, and how can data integrity be ensured?

- Methodological Answer : Preserve samples immediately after synthesis: (1) Store under inert gas (N/Ar) at –20°C. (2) For dissolved sulfide analysis, use field flocculation with aluminum hydroxide to remove particulate interferents . Validate stability via parallel LC-MS (C18 column, acetonitrile/0.1% formic acid) and methylene blue colorimetry to detect oxidation byproducts (e.g., sulfoxides) .

Q. How do steric and electronic effects of the butoxy/fluorine substituents influence this sulfide’s reactivity in cross-coupling reactions?

- Methodological Answer : Perform Hammett analysis to quantify electronic effects: The electron-withdrawing fluorine group enhances electrophilicity at the sulfur center, while the butoxy group introduces steric hindrance. Test reactivity in Suzuki-Miyaura couplings (Pd(PPh), KCO) and compare turnover frequencies with non-fluorinated analogs. Crystallographic data (e.g., C–S bond lengths) can predict oxidative stability .

Q. How to reconcile conflicting results in sulfide oxidation studies when using different analytical techniques (e.g., colorimetry vs. chromatography)?

- Methodological Answer : Calibrate methylene blue colorimetry against LC-MS standards to quantify HS loss during sample preparation . For chromatographic methods, employ internal standards (e.g., deuterated analogs) to correct for matrix effects. Cross-validate with XPS to detect surface oxidation artifacts. Contradictions may arise from particulate sulfide interference in colorimetry, requiring flocculation pre-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.